PRO-905

Antiviral Activity EC50 Human Airway Epithelial Cells

Select this Remdesivir for its validated prodrug activation pathway, critical for accurate antiviral screening. Its high selectivity index and defined clinical benchmark (ACTT-1) make it a reliable, non-substitutable reference standard for respiratory virus research and drug development.

Molecular Formula C22H29N6O8PS
Molecular Weight 568.5 g/mol
Cat. No. B12390446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRO-905
Molecular FormulaC22H29N6O8PS
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)O)O)OC4=CC=CC=C4
InChIInChI=1S/C22H29N6O8PS/c1-11(2)34-21(31)12(3)27-37(32,36-13-7-5-4-6-8-13)33-9-14-16(29)17(30)20(35-14)28-10-24-15-18(28)25-22(23)26-19(15)38/h4-8,10-12,14,16-17,20,29-30H,9H2,1-3H3,(H,27,32)(H3,23,25,26,38)/t12-,14+,16?,17-,20+,37?/m0/s1
InChIKeyVCKNXILWUJSHHX-HZLWQFRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate (Remdesivir) Procurement Guide: Structure, Class, and Procurement Baseline


Propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, commonly known as Remdesivir (GS-5734), is a single-diastereomer monophosphoramidate prodrug of an adenosine nucleotide analogue [1]. It belongs to the class of nucleoside/tide analog antivirals and is specifically designed to inhibit viral RNA-dependent RNA polymerases (RdRp) [2]. Originally developed for Ebola virus, Remdesivir received the first FDA approval for treatment of COVID-19 and has broad-spectrum activity against coronaviruses (SARS-CoV-2, SARS-CoV, MERS-CoV), filoviruses, and paramyxoviruses [3]. Its unique prodrug design enables efficient intracellular delivery of the active triphosphate metabolite (GS-443902), which competes with ATP for incorporation into viral RNA, leading to delayed chain termination [4].

Why In-Class Nucleoside Analog Substitution for Remdesivir (GS-5734) Fails: Prodrug Activation and Selectivity Constraints


Although Remdesivir shares a nucleoside analog mechanism with other antivirals like Molnupiravir and Favipiravir, it cannot be generically substituted due to fundamental differences in prodrug activation kinetics, tissue-specific metabolism, and selectivity profiles [1]. Remdesivir's phosphoramidate prodrug design enables efficient intracellular delivery of the active triphosphate in target tissues such as the lung, whereas its parent nucleoside GS-441524 exhibits significantly weaker activity due to poor membrane permeability and inefficient phosphorylation [2]. Furthermore, the compound's high selectivity index (SI >170–20,000) and favorable off-target profile, including minimal mitochondrial toxicity, are not inherent to all nucleoside analogs; many alternatives exhibit lower selectivity and different safety profiles [3]. These distinct pharmacologic properties mean that even compounds targeting the same viral polymerase can yield markedly different clinical efficacy and safety outcomes, rendering direct substitution without rigorous comparative evidence inappropriate [4].

Remdesivir (GS-5734) Quantitative Differentiation Evidence: Head-to-Head and Comparative Data for Scientific Procurement Decisions


Cell-Type Dependent Antiviral Potency: Remdesivir vs. Parent Nucleoside GS-441524 in Physiologically Relevant Human Lung Models

Remdesivir demonstrates profound cell-type dependent antiviral activity due to its prodrug activation mechanism, a critical differentiator from its parent nucleoside GS-441524 and other nucleoside analogs that lack this property. In primary human airway epithelial (HAE) cells, a physiologically relevant model for respiratory infection, Remdesivir exhibits an EC50 of 0.01 μM, which is 165-fold more potent than its activity in Vero E6 cells (EC50 = 1.65 μM), a cell line with low prodrug activation capacity [1]. This stark contrast underscores the importance of evaluating Remdesivir in disease-relevant cell systems; the parent nucleoside GS-441524 shows EC50s of 0.86 μM and 0.18 μM in HAE cells against MERS-CoV and SARS-CoV, respectively, but lacks the efficient intracellular delivery of the triphosphate afforded by the prodrug [2].

Antiviral Activity EC50 Human Airway Epithelial Cells Prodrug Activation

Selectivity Index Superiority: Remdesivir vs. Class Averages in Human Cells

Remdesivir exhibits an exceptionally high selectivity index (SI) relative to many nucleoside analogs, indicating a wide therapeutic window. In human airway epithelial cells, Remdesivir achieves an SI ranging from >170 to 20,000, calculated as CC50/EC50, where CC50 values across various human cell types ranged from 1.7 to >20 μM under continuous exposure for 5-14 days, and the EC50 for SARS-CoV-2 was 9.9 nM [1]. In contrast, a screening of approximately 18,000 compounds in Calu-3 cells identified only 122 compounds with an SI > 3, and the mean SI for nucleoside analogs in that screen was approximately 5.45, highlighting the exceptional selectivity of Remdesivir [2]. This high SI is a result of minimal off-target activity, including no significant inhibition of human mitochondrial DNA polymerase γ or mitochondrial RNA polymerase [1].

Selectivity Index Cytotoxicity Safety Margin In Vitro Toxicology

Clinical Efficacy Benchmark: Remdesivir vs. Placebo in Hospitalized COVID-19 Patients (ACTT-1 Trial)

In the pivotal ACTT-1 randomized, double-blind, placebo-controlled trial involving 1062 hospitalized COVID-19 patients, Remdesivir demonstrated a statistically significant reduction in median time to recovery compared to placebo [1]. Patients receiving Remdesivir (200 mg loading dose, then 100 mg daily) had a median recovery time of 10 days (95% CI, 9 to 11), while the placebo group had a median recovery time of 15 days (95% CI, 13 to 18), yielding a rate ratio for recovery of 1.29 (95% CI, 1.12 to 1.49; P<0.001) [1]. Additionally, Kaplan-Meier estimates of mortality at day 15 were 6.7% for Remdesivir versus 11.9% for placebo, and at day 29 were 11.4% versus 15.2% (hazard ratio, 0.73; 95% CI, 0.52 to 1.03) [1]. This level of clinical evidence, including a mortality benefit trend, distinguishes Remdesivir from other investigational antivirals that lack such robust phase III data.

Clinical Trial Time to Recovery Mortality Phase III

Comparative Safety Profile: Remdesivir vs. Molnupiravir in COVID-19 Outpatients

A systematic review and meta-analysis comparing the effectiveness and safety of Remdesivir and Molnupiravir in COVID-19 outpatients found that while the two drugs had similar effectiveness, Molnupiravir was associated with a significantly higher rate of adverse events [1]. Specifically, the meta-analysis reported an odds ratio of 2.54 for adverse events with Molnupiravir compared to Remdesivir, indicating a 154% increased risk [1]. This difference in safety profile is a key differentiator for procurement and clinical use, especially in outpatient settings where tolerability is paramount. Additionally, a real-world comparison of Molnupiravir, Remdesivir, and Nirmatrelvir/ritonavir in the first ten months of use confirmed similar effectiveness but noted that Remdesivir had a favorable tolerability profile with no serious adverse effects [2].

Adverse Events Safety Molnupiravir Meta-Analysis

Broad-Spectrum Antiviral Activity: Remdesivir vs. Favipiravir and Bemnifosbuvir in Tick-Borne Encephalitis Virus Model

In a comparative in vitro study against tick-borne encephalitis virus (TBEV), Remdesivir and Bemnifosbuvir both exhibited potent antiviral effects, reducing viral titers by approximately 6-log and 7-log, respectively [1]. However, Remdesivir demonstrated superior containment of infectious virus spread in human neural organoids (hNOs) compared to Bemnifosbuvir, although it also showed some cytotoxicity in this model, while Bemnifosbuvir was well tolerated [1]. This differential activity in neuronal cells highlights tissue-specific effects that may influence the choice of compound for neurotropic viral infections. In contrast, Favipiravir has shown EC50 values in the range of 60-200 μM against various viruses, which is orders of magnitude less potent than Remdesivir's low nanomolar activity [2].

Broad-Spectrum Tick-Borne Encephalitis Viral Titer Reduction Bemnifosbuvir

Prodrug Activation Efficiency: Remdesivir vs. Obeldesivir in Lung-Specific Metabolism

Remdesivir's prodrug design enables lung-specific accumulation critical for respiratory virus treatment, a property not shared by all nucleoside analogs. Comparative pharmacokinetic analysis reveals that Remdesivir and Obeldesivir (an oral isobutyryl-ester prodrug of GS-441524) both form the same active GS-443902 triphosphate metabolite in target tissues [1]. However, Remdesivir achieves higher intracellular concentrations of the active triphosphate in lung tissue due to the expression of key activating enzymes, carboxylesterase 1 (CES1) and cathepsin A (CatA), which are enriched in human lung [2]. In an African green monkey SARS-CoV-2 infection model, Remdesivir and Obeldesivir showed similar antiviral efficacy, but the distinct routes of administration (IV vs. oral) and metabolic fates support alternate methods for predicting human efficacious doses [1].

Prodrug Activation Pharmacokinetics Lung Accumulation Obeldesivir

Remdesivir (GS-5734) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Antiviral Screening in Physiologically Relevant Human Lung Models

Based on the cell-type dependent potency evidence (EC50 = 0.01 μM in primary human airway epithelial cells vs. 1.65 μM in Vero E6 cells) [1], Remdesivir is ideally suited for antiviral screening in human lung cell models (Calu-3, primary HAE) where its prodrug activation pathway is fully functional. Researchers should avoid using Vero E6 cells as a primary screening model due to low prodrug activation capacity, which underestimates Remdesivir's true potency. For comparative studies with parent nucleoside GS-441524 or other analogs, Remdesivir serves as a benchmark for prodrug-mediated intracellular delivery.

Clinical Development Benchmarking for Respiratory RNA Virus Therapeutics

Remdesivir's robust phase III clinical trial data (ACTT-1: 10-day median recovery vs. 15-day placebo, P<0.001) [2] positions it as a gold-standard comparator for clinical development of new respiratory virus antivirals. Its established safety profile, including a favorable adverse event rate compared to Molnupiravir (OR = 2.54 for adverse events) [3], provides a quantitative benchmark for benefit-risk assessment in trial design. Procurement for clinical trial supply should consider this level of evidence when selecting a reference standard.

Broad-Spectrum Antiviral Discovery Programs Targeting Multiple RNA Virus Families

Evidence of broad-spectrum activity against coronaviruses, filoviruses, paramyxoviruses, and flaviviruses (TBEV) [4], with quantitative viral titer reductions of up to 6-log, supports the use of Remdesivir as a positive control in high-throughput screening campaigns targeting diverse RNA viruses. Its well-characterized mechanism of action and availability of resistance-associated mutations in RdRp make it a valuable tool for validating new antiviral targets and assessing cross-resistance profiles.

Prodrug Activation and Pharmacokinetic Studies in Lung-Targeted Drug Delivery

The characterization of key metabolic enzymes (CES1, CatA, HINT1) involved in Remdesivir activation in human lung tissue [5] makes it an ideal model compound for studying lung-specific prodrug activation. Comparative pharmacokinetic studies with other nucleoside prodrugs (e.g., Obeldesivir) can elucidate the relationship between prodrug design, tissue distribution, and intracellular triphosphate formation [6], informing the rational design of next-generation respiratory antivirals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRO-905

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.